molecular formula C14H11NS B275688 2-Methyl-4-naphthalen-2-yl-1,3-thiazole

2-Methyl-4-naphthalen-2-yl-1,3-thiazole

Cat. No.: B275688
M. Wt: 225.31 g/mol
InChI Key: YCTUEHYQMRRBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-naphthalen-2-yl-1,3-thiazole is a specialized 1,3-thiazole derivative in which a methyl group is positioned at the C2 carbon and a lipophilic naphthalen-2-yl moiety is substituted at the C4 carbon of the central thiazole heterocycle . This structural configuration is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents. The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its ability to bind biological macromolecules through non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces . The incorporation of a lipophilic naphthyl group at the C4 position is a strategic modification designed to enhance membrane permeation and interaction with hydrophobic enzyme pockets . The primary research value of this compound and its structural analogs lies in their potent biological activity. Scientific studies on similar 4-substituted-1,3-thiazole derivatives have demonstrated exceptional in vitro anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference antifungal drug fluconazole . The proposed mechanism of action for such bioactive thiazoles often involves the inhibition of key fungal enzymes, such as lanosterol-C14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol—an essential component of the fungal cell membrane . This mechanism disrupts membrane integrity and function, leading to fungal cell death. Beyond antimicrobial applications, the thiazole core is a key structural component in numerous FDA-approved drugs and preclinical candidates for a wide range of conditions, including cancer, hypertension, and neurological diseases, highlighting its versatility . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a lead compound for structural optimization. It serves as a valuable building block for constructing more complex molecules and is ideal for investigating structure-activity relationships (SAR), particularly how modifications to the thiazole core influence biological activity and physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment. Please note: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-methyl-4-naphthalen-2-yl-1,3-thiazole

InChI

InChI=1S/C14H11NS/c1-10-15-14(9-16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3

InChI Key

YCTUEHYQMRRBAS-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Substituent Variations

Key structural differences arise from substituents on the thiazole ring and fused aromatic systems. Below is a comparative analysis:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Features Evidence ID
2-Methyl-4-naphthalen-2-yl-1,3-thiazole 2-CH₃, 4-C₁₀H₇ (naphthalen-2-yl) C₁₄H₁₁NS 225.31 g/mol High aromaticity, lipophilic -
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Fused pyrazole, 3-NH₂, 4-CN C₁₅H₉N₅S 291.37 g/mol Polar functional groups (NH₂, CN)
4-Isopropyl-2-methyl-1,3-thiazole 2-CH₃, 4-CH(CH₃)₂ C₇H₁₁NS 141.23 g/mol Compact, branched alkyl substituent
2-Methyl-4-(2-thienyl)-1,3-thiazole 2-CH₃, 4-C₄H₃S (thienyl) C₈H₇NS₂ 181.28 g/mol Thiophene substituent (electron-rich)

Key Observations :

  • The naphthalenyl group in the target compound increases molecular weight and aromatic surface area compared to alkyl or thienyl substituents.

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm) Evidence ID
This compound Not reported - - -
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole 256–258 3345–3315 (NH₂), 2215 (CN) 10.43 (NH₂), 6.78–7.61 (Ar–H)
2-[5-Amino-3H-pyrazolo[3,4-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole >300 3372–3323 (NH, NH₂) 11.42 (NH₂), 7.21–7.58 (Ar–H)
4-Isopropyl-2-methyl-1,3-thiazole Not reported - -

Key Observations :

  • Derivatives with polar groups (e.g., NH₂, CN) exhibit higher melting points due to stronger intermolecular hydrogen bonding .
  • The absence of polar substituents in 4-isopropyl-2-methylthiazole likely reduces its melting point compared to naphthalene-fused analogs.

Crystallographic and Computational Tools

Structural validation of thiazole derivatives relies on tools such as:

  • SHELX : Used for small-molecule refinement and structure solution () .
  • ORTEP-3 : Visualizes anisotropic displacement ellipsoids () .
  • WinGX : Integrates data processing, refinement, and reporting () .

Preparation Methods

Synthesis via 2-Bromo-1-(naphthalen-2-yl)ethanone and Thioacetamide

The reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thioacetamide in dry acetone at room temperature yields 2-methyl-4-naphthalen-2-yl-1,3-thiazole. Key steps include:

  • Cyclization : The thioacetamide sulfur nucleophilically attacks the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

  • Workup : The crude product is washed with NaHCO₃ to remove residual acid and recrystallized from ethanol.

Representative Data :

ReactantSolventTemperatureTime (h)Yield (%)Reference
2-Bromo-1-(naphthalen-2-yl)ethanone + ThioacetamideDry acetoneRT663–72

This method is favored for its simplicity but requires strict control of stoichiometry to avoid side products such as disubstituted thiazoles.

One-Pot α-Bromination/Cyclization Strategies

Copper(II) Bromide-Mediated Synthesis

A one-pot approach eliminates the need to isolate α-bromoketones. Ketones such as 1-(naphthalen-2-yl)ethanone are treated with N-bromosuccinimide (NBS) and CuBr₂ in ionic liquids ([bmim]PF₆ or [bmpy]Tf₂N), followed by in situ cyclization with thioacetamide.

Advantages :

  • Efficiency : Combines bromination and cyclization in a single step.

  • Solvent Recyclability : Ionic liquids can be reused for ≥5 cycles without significant yield loss.

Reaction Conditions :

Brominating AgentCatalystSolventYield (%)
NBSCuBr₂[bmim]PF₆78
NBSNone[bmpy]Tf₂N65

Green Chemistry Approaches

Glycerol as a Sustainable Solvent

Glycerol, a biodegradable solvent, facilitates the reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thioacetamide at room temperature. The protocol achieves yields of 85–92% with minimal purification.

Mechanistic Insights :

  • Glycerol’s high polarity stabilizes the transition state, accelerating cyclization.

  • The solvent’s viscosity reduces byproduct formation by limiting molecular diffusion.

Modular Synthesis Using α-Haloketone Derivatives

2-Bromo-3-ethoxycrotonate Electrophiles

Electron-deficient α-haloketones like ethyl 4-bromo-3-ethoxycrotonate react with naphthalene-2-carbothioamide in 2,2,2-trifluoroethanol (TFE) to form thiazoles. This method is notable for:

  • Regioselectivity : Exclusive formation of the 4-naphthalen-2-yl substituent due to electronic effects.

  • High Yields : 89–94% under optimized conditions.

Optimized Parameters :

ElectrophileBaseSolventYield (%)
Ethyl 4-bromo-3-ethoxycrotonateCH₃CO₂NaTFE91

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical Yield (%)ScalabilityKey Limitations
Classical Hantzsch63–72ModerateRequires pure α-haloketones
One-Pot CuBr₂/NBS65–78HighCatalyst cost
Glycerol-Mediated85–92HighLonger reaction times
Modular Crotonate Electrophiles89–94LowComplex electrophile synthesis

Environmental and Economic Considerations

  • Ionic Liquids : Reduce waste but require specialized handling.

  • Glycerol : Low-cost and non-toxic but may complicate product isolation .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Methyl-4-naphthalen-2-yl-1,3-thiazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation: React naphthalen-2-yl precursors (e.g., 2-naphthalenecarboxaldehyde) with thiazole-forming agents (e.g., thiourea derivatives) in ethanol or DMF under reflux (80–100°C). Catalysts like triethylamine or acetic acid are often used to facilitate ring closure .
  • Cross-Coupling: Suzuki-Miyaura coupling can introduce aromatic substituents to the thiazole core. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DME/H₂O solvent system at 80°C .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Example Synthetic Conditions Table:

Starting MaterialSolventCatalystTemp. (°C)YieldCharacterization MethodsReference
2-NaphthalenecarboxaldehydeEthanolTriethylamine80 (reflux)65–75%NMR, IR, Elemental Analysis
4-Chlorophenylboronic acidDME/H₂OPd(PPh₃)₄8070%HPLC, Mass Spectrometry

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks to verify the naphthalene (δ 7.2–8.5 ppm) and thiazole (δ 2.5–3.0 ppm for methyl groups) moieties .
  • IR: Confirm C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .
    • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (e.g., C: 68.54%, H: 4.32%, N: 8.54%, S: 9.76%) .
    • Melting Point: Compare observed m.p. (e.g., 141–143°C) with literature to assess purity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy, as demonstrated by Becke .
  • Geometry Optimization: Compute bond lengths and angles at the B3LYP/6-31G(d) level. Validate against X-ray crystallography data .
  • Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~3.5 eV) suggests potential charge-transfer applications .

Case Study: A DFT study on analogous thiazoles revealed that electron-withdrawing substituents (e.g., -NO₂) lower the LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Methodological Answer:

  • Software Tools: Use SHELXL (for refinement) and WinGX (for data integration) to resolve twinning or disordered regions in X-ray datasets .
  • Cross-Validation: Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09’s GIAO method) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) to rule out isomeric impurities .

Q. How are biological activities of this compound derivatives evaluated?

Methodological Answer:

  • Antimicrobial Assays: Use microdilution methods (MIC values) against S. aureus or E. coli .
  • Molecular Docking: AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). For example, a thiazole derivative showed a docking score of −9.2 kcal/mol to COX-2 .
  • ADMET Predictions: SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 for blood-brain barrier penetration) .

Q. What crystallographic software is recommended for determining this compound’s crystal structure?

Methodological Answer:

  • Data Collection: Use Bruker D8 QUEST with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: SHELXD (direct methods) or OLEX2 (charge flipping) for phase determination .
  • Refinement: SHELXL refines anisotropic displacement parameters and validates via R-factor convergence (<5%) .
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry .

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